(Z)-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene is a fluorinated organic compound with unique chemical properties. Fluorinated compounds are of great interest in various fields such as organic and medicinal chemistry, biochemistry, and material science due to their unique chemical properties and biological activity .
Vorbereitungsmethoden
The synthesis of (Z)-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene typically involves fluorination reactions. One common method is the use of triethylamine trihydrofluoride (Et3N·3HF) as a fluorinating reagent. This reagent is less corrosive than anhydrous hydrogen fluoride and can be used in ordinary borosilicate glassware . The reaction conditions often involve refluxing the substrate with Et3N·3HF in a suitable solvent such as acetonitrile .
Analyse Chemischer Reaktionen
(Z)-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under specific conditions, although detailed studies on these reactions are limited.
Wissenschaftliche Forschungsanwendungen
(Z)-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: Fluorinated compounds are often used in drug design and development due to their ability to enhance the metabolic stability and bioavailability of pharmaceuticals.
Wirkmechanismus
The mechanism by which (Z)-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene exerts its effects is primarily through its interactions with other molecules. The presence of multiple fluorine atoms can significantly alter the electronic properties of the compound, making it highly reactive in certain chemical environments . The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
(Z)-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene can be compared with other fluorinated alkenes such as:
- 1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)propene
- 1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)butene
These compounds share similar fluorination patterns but differ in the length of the carbon chain and the position of the double bond. The unique structure of this compound provides distinct reactivity and properties that can be advantageous in specific applications .
Eigenschaften
Molekularformel |
C10H11F9 |
---|---|
Molekulargewicht |
302.18 g/mol |
IUPAC-Name |
(Z)-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)non-4-ene |
InChI |
InChI=1S/C10H11F9/c1-2-3-4-5-6-7(11,9(14,15)16)8(12,13)10(17,18)19/h5-6H,2-4H2,1H3/b6-5- |
InChI-Schlüssel |
DBIHZZJBLFPWSQ-WAYWQWQTSA-N |
Isomerische SMILES |
CCCC/C=C\C(C(C(F)(F)F)(F)F)(C(F)(F)F)F |
Kanonische SMILES |
CCCCC=CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.